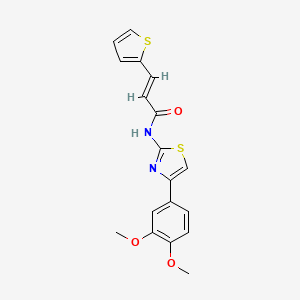

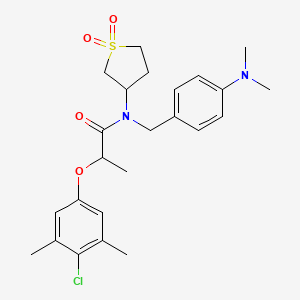

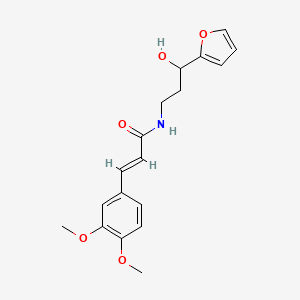

![molecular formula C22H23NO3S B2864141 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2097916-66-8](/img/structure/B2864141.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

In the case of some benzothiophene derivatives, the molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups . π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some of these compounds have shown high antibacterial activities .Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .科学的研究の応用

Synthetic Applications in Heterocyclic Chemistry

Benzo[b]thiophene derivatives are pivotal in the synthesis of a wide array of heterocyclic compounds due to their versatile pharmacological properties. The research by Mohareb et al. (2004) focuses on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to various nitrogen nucleophiles' derivatives, highlighting the compound's role in creating pyrazole, isoxazole, and pyrimidine derivatives Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Thiophenylhydrazonoacetates in heterocyclic synthesis. Heteroatom Chemistry, 15, 15-20. This underscores the compound's utility in synthesizing diverse heterocyclic frameworks, essential for developing new therapeutic agents.

Role in Synthesis of Sulfur Heterocycles

Hydroxybenzo[b]thiophene derivatives are key intermediates in the synthesis of condensed sulfur heterocycles. The hydroxyl group of these derivatives can be transformed into O-carbamate, which aids in the regiocontrolled introduction of substituents through directed metallation. This process is pivotal for synthesizing various hydroxybenzo[b]thiophenes with potential biological activities. The importance of this methodology in creating sulfur heterocycles is detailed in several reviews, indicating the versatility and importance of benzo[b]thiophene derivatives in medicinal chemistry Wahidulla, S., & Bhattacharjee, J. (2013). Benzoxazinoids from Acanthus illicifolius. Journal of the Indian Institute of Science, 81, 485-489.

Facilitating Cross-Coupling Reactions

Benzo[b]thiophene derivatives serve as substrates in Suzuki cross-coupling reactions, leading to the formation of various aryl/heteroaryl thiophene-2-carboxamides. Ahmad et al. (2021) demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through a Suzuki cross-coupling reaction, which was pivotal in studying the electronic and nonlinear optical properties of these compounds Ahmad, G., Rasool, N., Mubarik, A., Zahoor, A. F., Hashmi, M. A., Zubair, M., Bilal, M., Hussien, M., Akhtar, M. S., & Haider, S. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26. This highlights the compound's contribution to the development of materials with potential applications in electronics and photonics.

Antimicrobial and Anticancer Evaluations

The structural versatility of benzo[b]thiophene derivatives allows for the synthesis of compounds with significant antimicrobial and anticancer activities. Studies like that of Senthilkumar et al. (2021), which synthesized and evaluated the biological activities of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, showcase the potential of benzo[b]thiophene derivatives in contributing to the discovery of new therapeutic agents with antimicrobial and anticancer properties Senthilkumar, G., Umarani, C., & Satheesh, D. (2021). Synthesis, Spectral Characterization, Antibacterial, Antifungal and Anticancer Evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide. Asian Journal of Organic & Medicinal Chemistry.

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of benzothiophene-3-carboxylic acids, which are considered valuable molecular scaffolds for medicinal chemistry . The significant number of candidate compounds selected over time for preclinical and clinical studies suggests that they may interact with a variety of biological targets .

Mode of Action

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites , suggesting that this compound might also interact with these receptors.

Biochemical Pathways

Given the potential interaction with 5-ht1a receptors, it is likely that the compound could influence serotonin signaling pathways .

Safety and Hazards

将来の方向性

Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel benzothiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-19(18-15-27-20-9-5-4-8-17(18)20)14-23-21(25)22(10-12-26-13-11-22)16-6-2-1-3-7-16/h1-9,15,19,24H,10-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSBLODAYIETFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

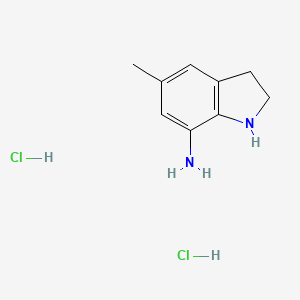

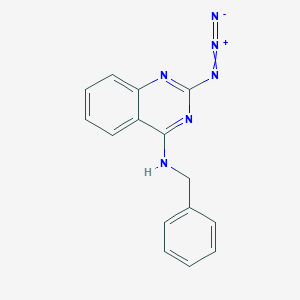

![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

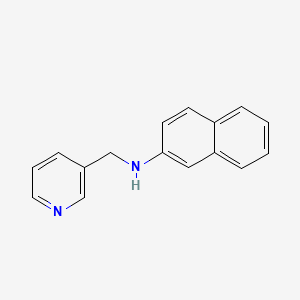

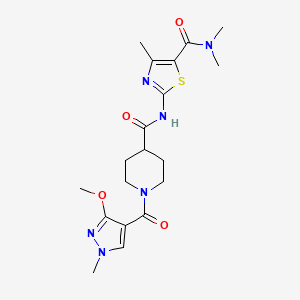

![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)

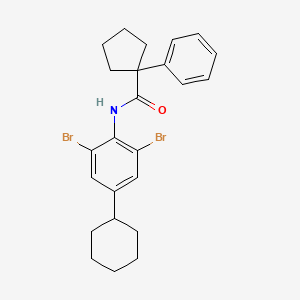

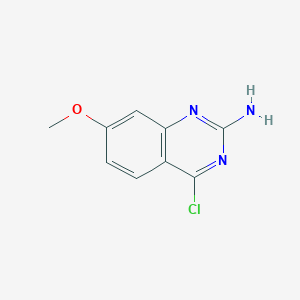

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)